molecular formula C8H11NO B14208342 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- CAS No. 793711-00-9

2H-Indol-2-one, 1,3,4,5,6,7-hexahydro-

Cat. No.: B14208342
CAS No.: 793711-00-9
M. Wt: 137.18 g/mol
InChI Key: MWHWGDUNAUGYKF-UHFFFAOYSA-N
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Description

2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- is a chemical compound belonging to the indolinone family. It is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrolidone ring. This compound is known for its diverse range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- can be achieved through several methods. One common approach involves the reduction of 2H-Indol-2-one, 1,3-dihydro- using hydrogenation techniques. This process typically requires the use of a catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

Industrial Production Methods

For industrial-scale production, the synthesis of 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- often involves continuous flow hydrogenation processes. These methods allow for efficient and scalable production, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: It can be further reduced to form fully saturated indoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- involves its interaction with various molecular targets. It can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and leading to downstream effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

    2H-Indol-2-one, 1,3-dihydro-: This compound is a precursor to 2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- and shares a similar core structure.

    Oxindole: Another related compound with similar chemical properties and applications.

    Indoline: A fully saturated derivative of indolinone with distinct chemical behavior.

Uniqueness

2H-Indol-2-one, 1,3,4,5,6,7-hexahydro- is unique due to its partially saturated structure, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in medicinal chemistry and industrial processes .

Properties

CAS No.

793711-00-9

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

1,3,4,5,6,7-hexahydroindol-2-one

InChI

InChI=1S/C8H11NO/c10-8-5-6-3-1-2-4-7(6)9-8/h1-5H2,(H,9,10)

InChI Key

MWHWGDUNAUGYKF-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)CC(=O)N2

Origin of Product

United States

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